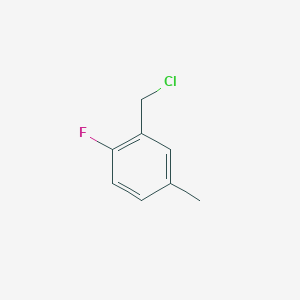

2-(Chloromethyl)-1-fluoro-4-methylbenzene

Description

2-(Chloromethyl)-1-fluoro-4-methylbenzene is a halogenated aromatic compound featuring a chloromethyl (-CH2Cl) group at the 2-position, a fluorine atom at the 1-position, and a methyl (-CH3) group at the 4-position of the benzene ring. This trifunctionalized structure imparts unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2-(chloromethyl)-1-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDFOZDHNQKLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-fluoro-4-methylbenzene typically involves the chloromethylation of 1-fluoro-4-methylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include:

Temperature: Moderate temperatures around 50-70°C.

Catalyst: Zinc chloride (ZnCl₂).

Solvent: Often carried out in an organic solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.

Types of Reactions:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the chloromethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products:

Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Oxidation Products: Carboxylic acids or aldehydes.

Reduction Products: Methyl-substituted derivatives.

Scientific Research Applications

2-(Chloromethyl)-1-fluoro-4-methylbenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Utilized in the development of polymers and advanced materials due to its unique substituent pattern.

Pharmaceutical Research: Investigated for its potential role in the synthesis of pharmaceutical compounds, particularly those requiring specific aromatic substitutions.

Chemical Biology: Employed in the study of biochemical pathways and interactions involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-fluoro-4-methylbenzene in chemical reactions involves the electrophilic nature of the chloromethyl group, which makes it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, influences the electron density of the benzene ring, affecting the reactivity of the compound. The methyl group provides steric hindrance, which can impact the orientation and rate of reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(Chloromethyl)-1-fluoro-4-methylbenzene with its analogs:

Key Observations:

- Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight (~172.6 g/mol) and XLogP3 (~2.8) place it between simpler dihalobenzenes (e.g., 2-Chloro-1-fluoro-4-methoxybenzene) and bulkier analogs like 1-Chloro-4-[2-(chloromethyl)-4-fluorophenoxy]-2-ethylbenzene. The chloromethyl group increases lipophilicity compared to methoxy or ethyl substituents .

- Reactivity : The -CH2Cl group is a superior leaving group compared to -OCH3 or -CF2H, making the target compound more reactive in nucleophilic substitution reactions. In contrast, bromine in 3-bromo-2-chloro-1-fluoro-4-methylbenzene may enhance electrophilic aromatic substitution but also increases toxicity .

Biological Activity

2-(Chloromethyl)-1-fluoro-4-methylbenzene, also known as a chloromethylated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Molecular Formula: C8H8ClF

Molecular Weight: 174.60 g/mol

IUPAC Name: this compound

The compound features a chloromethyl group and a fluorine atom attached to a methyl-substituted benzene ring, which contributes to its unique reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The chloromethyl group can be replaced by various nucleophiles, which can lead to the formation of derivatives with enhanced biological properties. The presence of the fluorine atom may also influence the compound's reactivity and stability, potentially affecting its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study assessed its effects on various cancer cell lines using the MTT assay, measuring cell viability and cytotoxicity. The results demonstrated that this compound could inhibit cell growth effectively:

| Cell Line | IC50 (µM) | Control (5-FU) (µM) |

|---|---|---|

| HepG2 (liver cancer) | 15.0 ± 1.5 | 4.98 ± 0.41 |

| MDA-MB-468 (breast) | 12.5 ± 0.9 | 4.98 ± 0.41 |

| HCT-116 (colorectal) | 18.0 ± 2.3 | 4.98 ± 0.41 |

This table summarizes the IC50 values for different cancer cell lines treated with the compound compared to the standard drug, 5-fluorouracil (5-FU). The lower IC50 values indicate higher potency in inhibiting cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Salmonella typhimurium | 64 |

These findings indicate that the compound may serve as a potential lead in developing new antimicrobial agents.

Synthesis and Evaluation

A notable study synthesized derivatives of this compound and evaluated their biological activities. The synthesis involved nucleophilic substitution reactions where various amines were introduced at the chloromethyl position, leading to compounds with enhanced anticancer properties.

The evaluation included in vitro assays against multiple cancer cell lines and highlighted the structure-activity relationship (SAR) that could guide future modifications for improved efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.